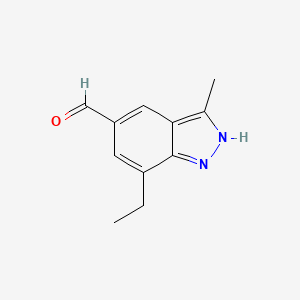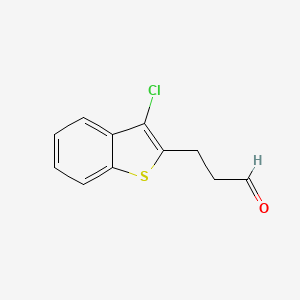
3-(3-chloro-1-benzothiophen-2-yl)propanal
Übersicht
Beschreibung
3-(3-chloro-1-benzothiophen-2-yl)propanal is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This specific compound is characterized by the presence of a chloro group at the 3-position of the benzothiophene ring and a propionaldehyde group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-1-benzothiophen-2-yl)propanal typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbonyl compound and a nitrile in the presence of a base.
Introduction of the Chloro Group: The chloro group can be introduced through electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Formation of the Propionaldehyde Group: The propionaldehyde group can be introduced through the reaction of the benzothiophene derivative with an appropriate aldehyde precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-chloro-1-benzothiophen-2-yl)propanal can undergo various types of chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 3-(3-Chloro-benzo[b]thiophen-2-yl)-propionic acid.
Reduction: 3-(3-Chloro-benzo[b]thiophen-2-yl)-propanol.
Substitution: 3-(3-Amino-benzo[b]thiophen-2-yl)-propionaldehyde, 3-(3-Mercapto-benzo[b]thiophen-2-yl)-propionaldehyde.
Wissenschaftliche Forschungsanwendungen
3-(3-chloro-1-benzothiophen-2-yl)propanal has various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-(3-chloro-1-benzothiophen-2-yl)propanal involves its interaction with specific molecular targets and pathways. The chloro group and the aldehyde group play crucial roles in its reactivity and binding affinity to biological targets. The compound may exert its effects through the inhibition of specific enzymes or receptors, leading to alterations in cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-benzo[b]thiophene-2-carboxylic acid
- 3-Bromobenzo[b]thiophene
- 3-(3-Chloro-benzo[b]thiophen-2-yl)-propanol
Uniqueness
3-(3-chloro-1-benzothiophen-2-yl)propanal is unique due to the presence of both a chloro group and an aldehyde group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields of research.
Eigenschaften
Molekularformel |
C11H9ClOS |
|---|---|
Molekulargewicht |
224.71 g/mol |
IUPAC-Name |
3-(3-chloro-1-benzothiophen-2-yl)propanal |
InChI |
InChI=1S/C11H9ClOS/c12-11-8-4-1-2-5-9(8)14-10(11)6-3-7-13/h1-2,4-5,7H,3,6H2 |
InChI-Schlüssel |
FZYHMPQXSQYXMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(S2)CCC=O)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Cyanoethyl)phenylamino]ethyl ethylcarbamate](/img/structure/B8648949.png)
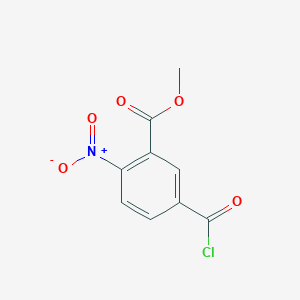
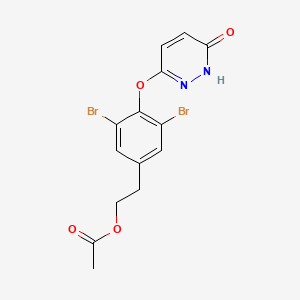
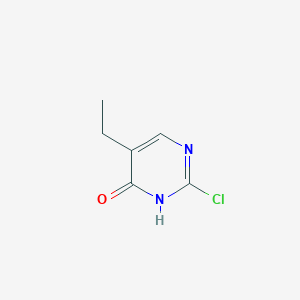
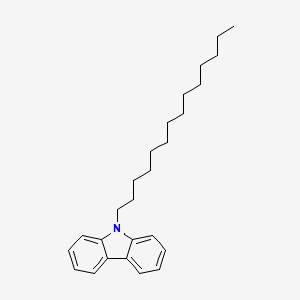

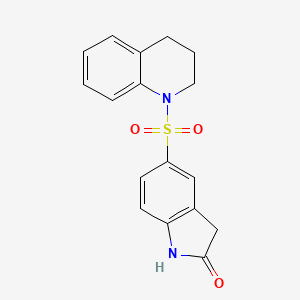
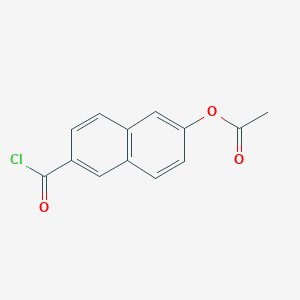
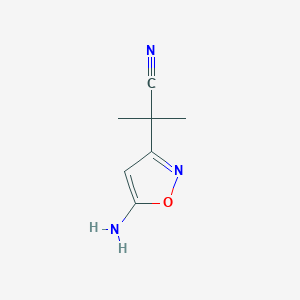
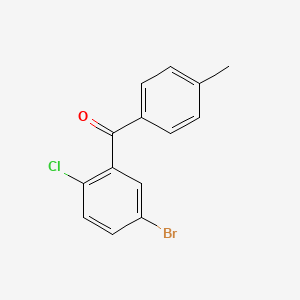
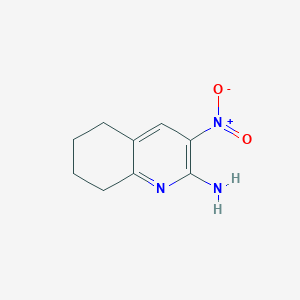
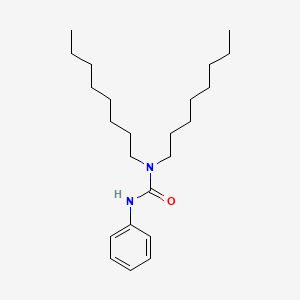
![Phosphonium, [[3-(methoxycarbonyl)phenyl]methyl]triphenyl-, bromide](/img/structure/B8649028.png)
